![molecular formula C19H17FN2O4S B2563921 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 1903068-15-4](/img/structure/B2563921.png)
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could possess interesting biological activities due to the presence of multiple functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide” likely involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the phenylethyl group, and the attachment of the fluorophenylsulfanyl group. Typical reaction conditions might include:
Formation of Oxazolidinone Ring: This could be achieved through the cyclization of an amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of Phenylethyl Group: This step might involve a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Attachment of Fluorophenylsulfanyl Group: This could be done via a nucleophilic substitution reaction using a fluorophenylthiol and an appropriate leaving group on the acetamide precursor.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反応の分析
Types of Reactions
The compound “N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide” could undergo various chemical reactions, including:
Oxidation: The sulfanyl group might be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the oxazolidinone ring could be reduced to hydroxyl groups.
Substitution: The fluorophenyl group might undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or materials.
Biology
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Applications might include the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which “N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide” exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets might include enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
類似化合物との比較
Similar Compounds
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-bromophenyl)sulfanyl]acetamide
Uniqueness
The presence of the fluorophenylsulfanyl group in “N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide” might confer unique properties, such as increased lipophilicity, enhanced binding affinity to biological targets, or improved metabolic stability compared to similar compounds with different substituents.
特性
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-14-6-8-15(9-7-14)27-12-17(23)21-16(13-4-2-1-3-5-13)10-22-18(24)11-26-19(22)25/h1-9,16H,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQLVJZOVZZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
anilino]propanenitrile](/img/structure/B2563838.png)
![2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563839.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3-fluorobenzamide](/img/structure/B2563840.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide](/img/structure/B2563842.png)
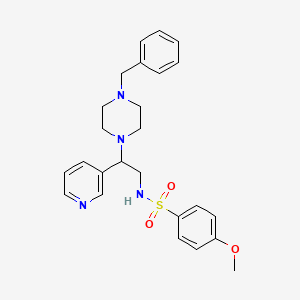
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2563846.png)
![N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide](/img/structure/B2563847.png)
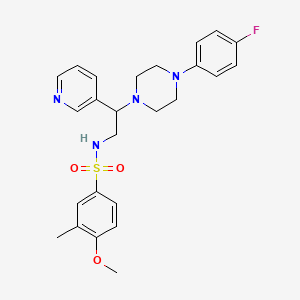
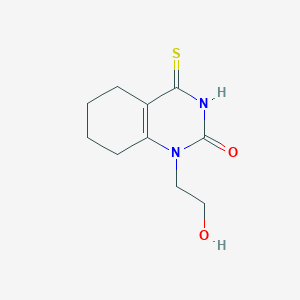
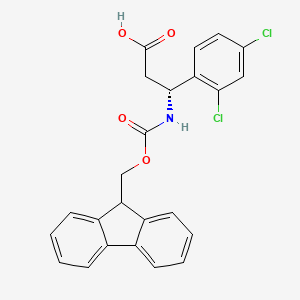

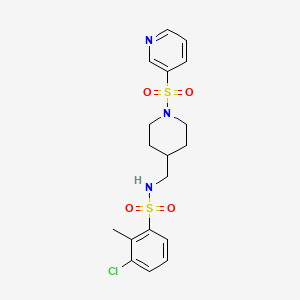

![tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid](/img/structure/B2563860.png)
